(E)-3-(4-(3-Chloropropanoyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(4-(3-Chloropropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a chloropropanoyl group attached to a phenyl ring, which is further conjugated to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-(3-Chloropropanoyl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-chloropropanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and 3-chloropropanoic acid under basic conditions.
Aldol Condensation: The intermediate undergoes an aldol condensation reaction with acetaldehyde in the presence of a base to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-(3-Chloropropanoyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-(4-(3-Chloropropanoyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(3-Chloropropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Phenylpropanoic acid: Shares a similar phenylpropanoic acid structure but lacks the chloropropanoyl group.
4-Chlorocinnamic acid: Contains a chlorophenyl group conjugated to an acrylic acid moiety but differs in the position of the chlorine atom.
Uniqueness: (E)-3-(4-(3-Chloropropanoyl)phenyl)acrylic acid is unique due to the presence of the chloropropanoyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H11ClO3 |
---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
3-[4-(3-chloropropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-7-11(14)10-4-1-9(2-5-10)3-6-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
WOMYEDOYJJYXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)CCCl |
Origin of Product |
United States |
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